molecular formula C19H17N5O B15005062 [1,2,3]Triazolo[4,5-d]pyrimidin-7-one, 3,6-dibenzyl-5-methyl-3,6-dihydro-

[1,2,3]Triazolo[4,5-d]pyrimidin-7-one, 3,6-dibenzyl-5-methyl-3,6-dihydro-

Cat. No.: B15005062
M. Wt: 331.4 g/mol
InChI Key: ADMPBUGAVJAEJI-UHFFFAOYSA-N
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Description

3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the triazolopyrimidine core . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other triazolopyrimidines such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor. The uniqueness of 3,6-DIBENZYL-5-METHYL-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

3,6-dibenzyl-5-methyltriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H17N5O/c1-14-20-18-17(19(25)23(14)12-15-8-4-2-5-9-15)21-22-24(18)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

ADMPBUGAVJAEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC3=CC=CC=C3)N=NN2CC4=CC=CC=C4

Origin of Product

United States

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